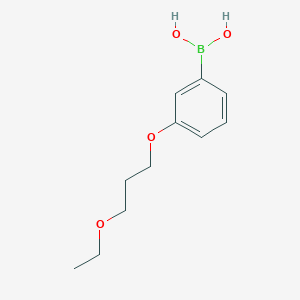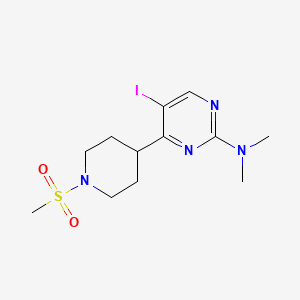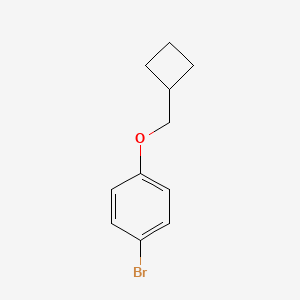
1-Bromo-4-cyclobutylmethoxybenzene
Descripción general
Descripción
1-Bromo-4-cyclobutylmethoxybenzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic ether, where a bromine atom is substituted at the para position of a benzene ring, and a cyclobutylmethoxy group is attached to the same ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
1-Bromo-4-cyclobutylmethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms involving brominated aromatic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclobutylmethoxybenzene can be synthesized through a multi-step process involving the bromination of 4-cyclobutylmethoxybenzene. The general synthetic route includes:
Formation of 4-cyclobutylmethoxybenzene: This can be achieved by reacting cyclobutylmethanol with 4-bromophenol in the presence of a base such as potassium carbonate and a phase transfer catalyst.
Bromination: The 4-cyclobutylmethoxybenzene is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-cyclobutylmethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The cyclobutylmethoxy group can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation and Reduction: Ketones, carboxylic acids, and alcohols.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-cyclobutylmethoxybenzene primarily involves its reactivity as a brominated aromatic compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclobutylmethoxy group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.
Comparación Con Compuestos Similares
1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.
1-Bromo-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a cyclobutylmethoxy group.
1-Bromo-4-propoxybenzene: Similar structure but with a propoxy group instead of a cyclobutylmethoxy group.
Uniqueness: 1-Bromo-4-cyclobutylmethoxybenzene is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted bromobenzenes
Propiedades
IUPAC Name |
1-bromo-4-(cyclobutylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYWGAIHUMYBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
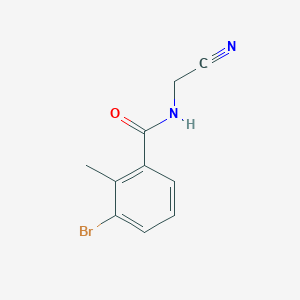
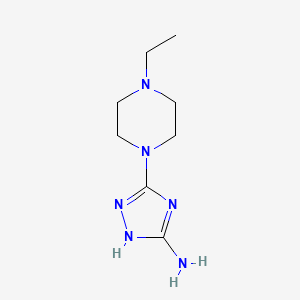
![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)
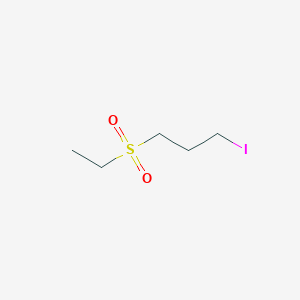
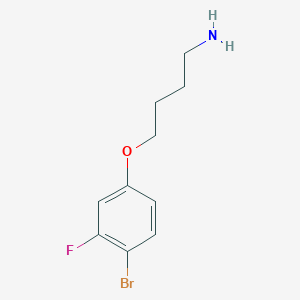
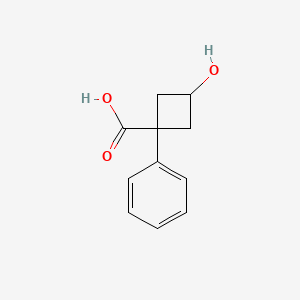
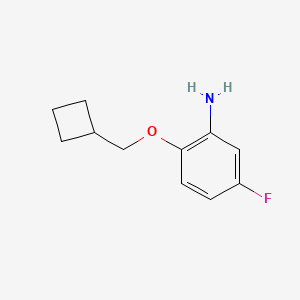
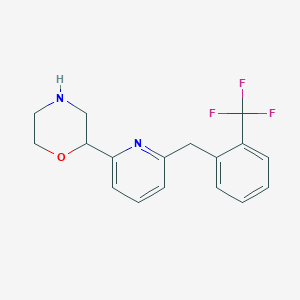
amine](/img/structure/B1400101.png)
